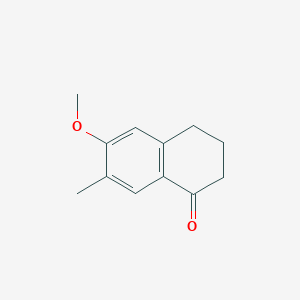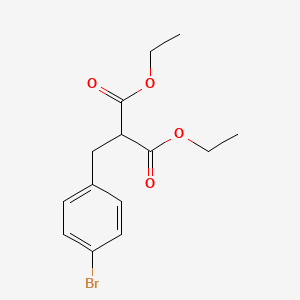
2-(4-溴苄基)丙二酸二乙酯
描述
Diethyl 2-(4-bromobenzyl)malonate is a chemical compound with the CAS Number: 70146-78-0 . Its molecular weight is 329.19 . The IUPAC name for this compound is diethyl 2-(4-bromobenzyl)malonate . It is stored at room temperature and has a physical form of liquid .
Synthesis Analysis
The synthesis of Diethyl 2-(4-bromobenzyl)malonate can be achieved through the Knoevenagel condensation reaction of 4-methylbenzaldehyde and diethyl malonate . This reaction occurs in the presence of a catalytic amount of piperidine and trifluoroacetic acid in benzene under reflux conditions .Molecular Structure Analysis
The InChI code for Diethyl 2-(4-bromobenzyl)malonate is 1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Enolates, such as Diethyl 2-(4-bromobenzyl)malonate, can be alkylated in the alpha position through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, and a new C-C bond is formed .Physical And Chemical Properties Analysis
Diethyl 2-(4-bromobenzyl)malonate has a boiling point of 193-198°C at 14 mmHg . It has a flash point of 181°C . The compound is a liquid at room temperature and is sealed in dry storage .科学研究应用
Application in Materials Science
- Specific Scientific Field : Materials Science
- Summary of the Application : This compound has been used in the growth and characterization of a crystalline specimen for various applications, including dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
- Methods of Application or Experimental Procedures : The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters were confirmed by XRD analysis, and the FTIR spectrum portrays the presence of major and active functional groups .
- Results or Outcomes : The thermal studies explained two major weight losses between 107 and 153 °C and 153 and 800 °C . The hardness profile of the crystal increases with an increase in load, confirming the reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 . The dielectric constant and dielectric loss were accurately measured and reported .
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Compounds similar to “Diethyl 2-(4-bromobenzyl)malonate”, such as malonic ester and ethyl acetoacetate, are often used in organic synthesis methods known as the malonic ester synthesis and the acetoacetic ester synthesis . These methods provide routes to a wide variety of carboxylic acids and methyl ketones .
- Methods of Application or Experimental Procedures : In these methods, the enolate anion of the ester compound is alkylated through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .
- Results or Outcomes : The result of these methods is the formation of α-substituted ketones, esters, lactones, or nitriles .
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Compounds similar to “Diethyl 2-(4-bromobenzyl)malonate”, such as malonic ester and ethyl acetoacetate, are often used in organic synthesis methods known as the malonic ester synthesis and the acetoacetic ester synthesis . These methods provide routes to a wide variety of carboxylic acids and methyl ketones .
- Methods of Application or Experimental Procedures : In these methods, the enolate anion of the ester compound is alkylated through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .
- Results or Outcomes : The result of these methods is the formation of α-substituted ketones, esters, lactones, or nitriles .
安全和危害
未来方向
属性
IUPAC Name |
diethyl 2-[(4-bromophenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUINVWBCZQIJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446228 | |
| Record name | diethyl 2-(4-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-bromobenzyl)malonate | |
CAS RN |
70146-78-0 | |
| Record name | diethyl 2-(4-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

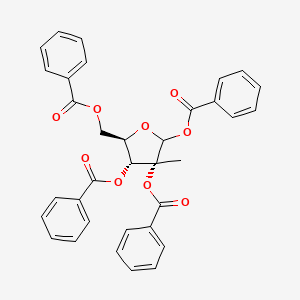
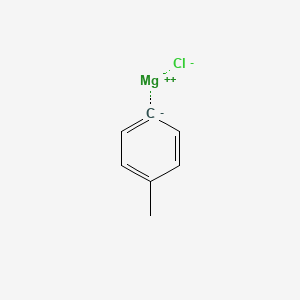
![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)
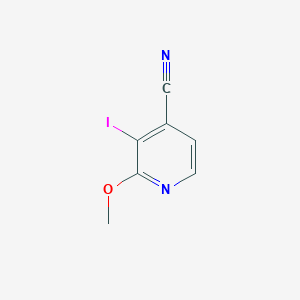
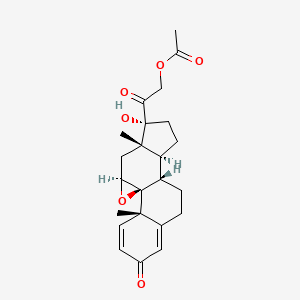
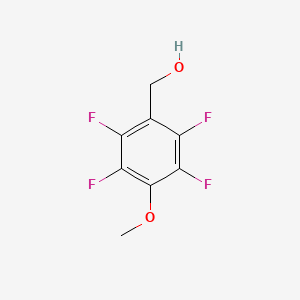
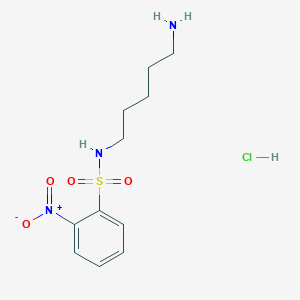
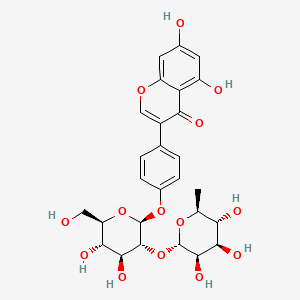
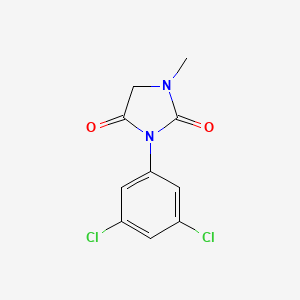
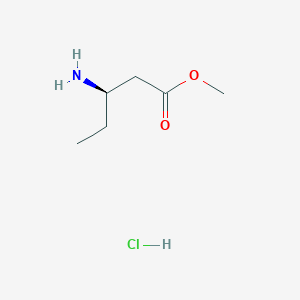
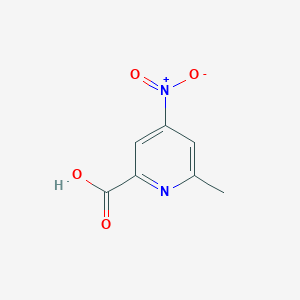
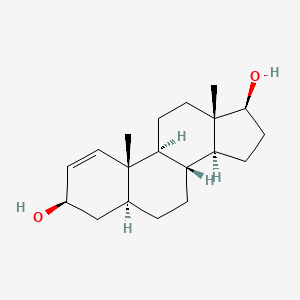
![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)
